

Analytical methods for the characterization of "2-Amino-4-(methoxycarbonyl)benzoic acid"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-(methoxycarbonyl)benzoic acid

Cat. No.: B105353

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An overview of the analytical methods for the comprehensive characterization of **2-Amino-4-(methoxycarbonyl)benzoic acid** is presented for researchers, scientists, and professionals in drug development. This document outlines detailed protocols for various analytical techniques essential for confirming the identity, purity, and structure of this compound.

Physicochemical Properties

2-Amino-4-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid. A summary of its key physicochemical properties is provided below.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
CAS Number	85743-02-8	[1]
Appearance	Solid	
Purity	≥97%	
Storage Conditions	2-8°C, Protected from light	
InChI Key	WOLYDIFKLNALLS-UHFFFAOYSA-N	[1]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of **2-Amino-4-(methoxycarbonyl)benzoic acid** and quantifying impurities. A reversed-phase HPLC method is typically employed.

Experimental Protocol

- **Sample Preparation:** Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- **Chromatographic Conditions:**
 - **HPLC System:** A standard HPLC system equipped with a UV detector.
 - **Column:** C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - **Mobile Phase:** A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
 - **Flow Rate:** 1.0 mL/min.
 - **Column Temperature:** 30°C.
 - **Detection Wavelength:** 254 nm.
 - **Injection Volume:** 10 µL.
- **Data Analysis:** The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Parameter	Condition
Column	C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B
Flow Rate	1.0 mL/min
Temperature	30°C
Detection	UV at 254 nm
Expected Retention Time	Dependent on the specific system and conditions

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of **2-Amino-4-(methoxycarbonyl)benzoic acid**, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation is a common derivatization technique.

Experimental Protocol

- Derivatization:
 - Place approximately 1 mg of the sample in a reaction vial.
 - Add 100 µL of an anhydrous solvent (e.g., pyridine).
 - Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Seal the vial and heat at 70°C for 30 minutes.
 - Cool the vial to room temperature before injection.

- GC-MS Conditions:
 - GC System: A gas chromatograph coupled to a mass spectrometer.
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - MS Ion Source Temperature: 230°C.
 - MS Quadrupole Temperature: 150°C.
 - Acquisition Mode: Full scan (m/z 50-500).

Parameter	Condition
Derivatization Agent	BSTFA with 1% TMCS
Column	HP-5MS (30 m x 0.25 mm, 0.25 μ m)
Injector Temperature	250°C
Oven Program	100°C (2 min), then 10°C/min to 280°C (10 min)
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 50-500
Expected m/z fragments	Analysis of the mass spectrum of the derivatized compound would be required for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **2-Amino-4-(methoxycarbonyl)benzoic acid**, providing information about the carbon-hydrogen framework.

Experimental Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- **Instrumental Parameters:**
 - **Spectrometer:** 400 MHz or higher field NMR spectrometer.
 - **Experiments:** ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for complete assignment.
- **Data Processing:** Process the acquired data using appropriate software to obtain the final spectra.

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic-H	7.8-8.0	d	1H	H adjacent to COOH
Aromatic-H	6.5-6.7	m	2H	Other aromatic protons
NH ₂	5.0-6.0	br s	2H	Amino group
OCH ₃	3.8-3.9	s	3H	Methoxycarbonyl group

¹³ C NMR (Predicted)	Chemical Shift (ppm)	Assignment
C=O (acid)	168-172	Carboxylic acid carbon
C=O (ester)	165-168	Methoxycarbonyl carbon
Aromatic C-NH ₂	150-155	Carbon attached to amino group
Aromatic C-COOCH ₃	140-145	Carbon attached to methoxycarbonyl group
Aromatic C-H	110-135	Aromatic carbons with hydrogen
Aromatic C-COOH	115-120	Carbon attached to carboxylic acid
OCH ₃	50-55	Methoxy carbon

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm⁻¹.

Functional Group	Characteristic Absorption (cm ⁻¹)
N-H Stretch (Amino)	3300-3500
O-H Stretch (Carboxylic Acid)	2500-3300 (broad)
C-H Stretch (Aromatic)	3000-3100
C=O Stretch (Carboxylic Acid)	1680-1710
C=O Stretch (Ester)	1730-1750
C=C Stretch (Aromatic)	1450-1600
C-N Stretch	1250-1350
C-O Stretch	1000-1300

Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the compound, which is crucial for confirming the empirical and molecular formula.

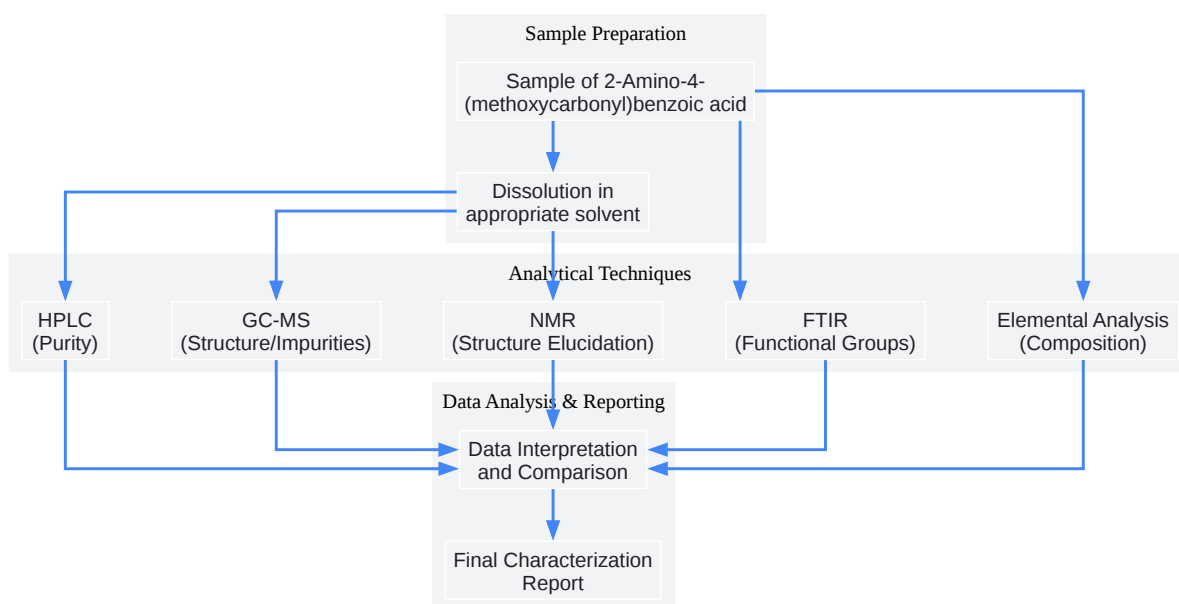
Experimental Protocol

- **Sample Preparation:** A small, accurately weighed amount of the dried sample (1-3 mg) is used.
- **Instrumentation:** An elemental analyzer is used to perform the combustion analysis.
- **Data Analysis:** The instrument software calculates the percentage of each element. The experimental values should be within $\pm 0.4\%$ of the theoretical values for a pure compound.

Element	Theoretical % for C ₉ H ₉ NO ₄
Carbon (C)	55.38%
Hydrogen (H)	4.65%
Nitrogen (N)	7.18%
Oxygen (O)	32.79%

Visualizations

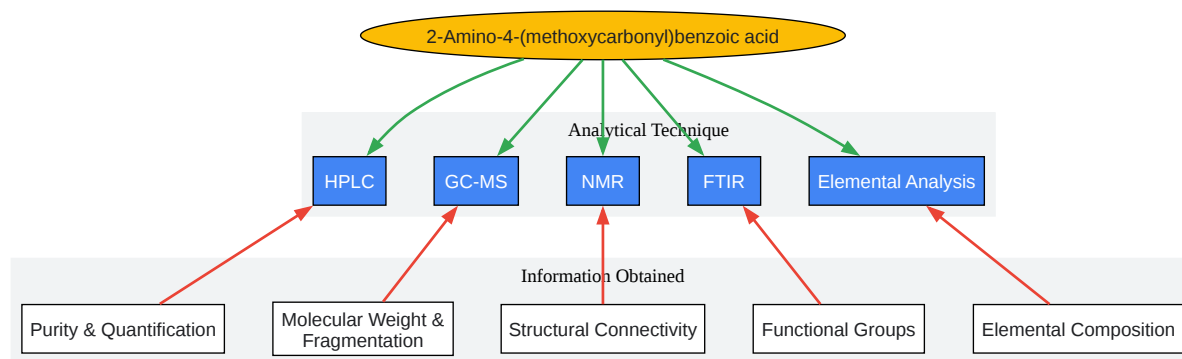
Experimental Workflow



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Caption: General experimental workflow for the characterization of **2-Amino-4-(methoxycarbonyl)benzoic acid**.

Logical Relationships of Analytical Methods



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Caption: Relationship between analytical techniques and the information they provide for characterization.

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References

- 1. 2-Amino-4-(methoxycarbonyl)benzoic acid | C₉H₉NO₄ | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Analytical methods for the characterization of "2-Amino-4-(methoxycarbonyl)benzoic acid"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105353#analytical-methods-for-the-characterization-of-2-amino-4-methoxycarbonyl-benzoic-acid]

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